![molecular formula C11H17N5O B2470845 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea CAS No. 2059102-17-7](/img/structure/B2470845.png)
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPPI and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Leukemia Treatment
Imatinib is a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . It specifically inhibits the activity of tyrosine kinases, including the BCR-ABL fusion protein in CML. By targeting these kinases, Imatinib disrupts cancer cell signaling pathways, leading to tumor regression. Its success in treating CML has revolutionized cancer therapy .
Structural Studies and Crystallography
Researchers have extensively studied Imatinib’s structure using single-crystal X-ray diffraction. The molecule adopts different conformations in crystals, including an extended form and a folded form. Understanding its crystal structure aids in designing more effective derivatives and optimizing drug delivery .
Antimicrobial Potential
In silico molecular docking studies have explored Imatinib’s potential as an antimicrobial agent. Researchers investigate its interactions with bacterial and fungal proteins, aiming to repurpose it for infectious disease treatment .
Kinase Inhibition Beyond Leukemia
Imatinib inhibits various kinases beyond BCR-ABL, including Met kinase . These kinases play roles in cell proliferation, migration, and survival. Imatinib’s broader kinase inhibition profile opens avenues for treating other cancers and diseases .
Synthesis of Novel Derivatives
Scientists have synthesized novel derivatives of Imatinib, modifying its pyridylpyrimidine moiety. These derivatives exhibit varying potency against lung cancer cell lines. Structural modifications impact their efficacy, making this area of research promising for personalized cancer therapies .
Drug Repurposing and Beyond Cancer
Beyond cancer, Imatinib shows potential in treating other conditions. Researchers explore its effects on fibrotic diseases, pulmonary hypertension, and neurodegenerative disorders. Its ability to modulate signaling pathways makes it a candidate for repurposing in diverse therapeutic contexts .
Wirkmechanismus
Target of Action
The primary target of 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is the soluble epoxide hydrolase (sEH) enzyme . This enzyme facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
The compound interacts with its target, the sEH enzyme, by acting as an inhibitor . It shows varying degrees of selectivity towards the sEH enzymes . Particularly, compounds similar to 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea have displayed potent sEH inhibitory activity .
Biochemical Pathways
The inhibition of sEH enzymes by 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea affects the metabolism of epoxides , such as fatty acid epoxides . This can lead to a reduction in blood pressure elevation and inflammatory roles .
Pharmacokinetics
Similar compounds have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The inhibition of sEH enzymes by 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the compound’s effect on the metabolism of epoxides .
Eigenschaften
IUPAC Name |
1-methyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-12-11(17)15-9-3-7-16(8-4-9)10-13-5-2-6-14-10/h2,5-6,9H,3-4,7-8H2,1H3,(H2,12,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJNUMUCARIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.